molecular formula C13H14F3NO B2584409 2,2,4-Trimethyl-6-(trifluoromethoxy)-1H-quinoline CAS No. 503832-19-7

2,2,4-Trimethyl-6-(trifluoromethoxy)-1H-quinoline

Cat. No. B2584409
CAS RN: 503832-19-7
M. Wt: 257.256
InChI Key: WEPKUTNUOGCQBH-UHFFFAOYSA-N
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Description

“2,2,4-Trimethyl-1,2-dihydroquinoline” and “2,4,6-Trimethylquinoline” are compounds that have significant pharmacological importance . They are found in a wide variety of natural products and display an extensive array of antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties . They also have great practical importance as lipid peroxidation inhibitors, and progesterone agonists and antagonists .


Synthesis Analysis

The synthesis of “2,2,4-Trimethyl-1,2-dihydroquinoline” has been a challenge due to harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . A method was developed where heterogeneous catalytic condensation of aniline with acetone was employed . Efficient materials such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 were synthesized by a microwave-assisted hydrothermal method .

Mechanism of Action

“2,2,4-Trimethyl-6-hydroxy-1,2,3,4-tetrahydroquinoline” is converted to the corresponding quinone-imine by interaction with peroxy radicals and also with oxygen and peroxides . The UV and mass spectra of the original aminophenol and the quinone-imine have been investigated .

Safety and Hazards

Introducing a benzoyl group into an ethoxyquin derivative may prevent the generation of “2,2,4-trimethyl-6(2 H)-quinolinone” in a single step during the oxidative process and therefore reduces the probability of the toxic effects of BHDQ .

Future Directions

The scalable synthesis of “2,2,4-Trimethyl-1,2-dihydroquinoline” is a challenge due to harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . Future research could focus on finding safer and more efficient methods for its synthesis.

properties

IUPAC Name

2,2,4-trimethyl-6-(trifluoromethoxy)-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c1-8-7-12(2,3)17-11-5-4-9(6-10(8)11)18-13(14,15)16/h4-7,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPKUTNUOGCQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(F)(F)F)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-6-(trifluoromethoxy)-1H-quinoline

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